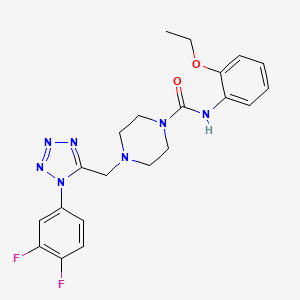

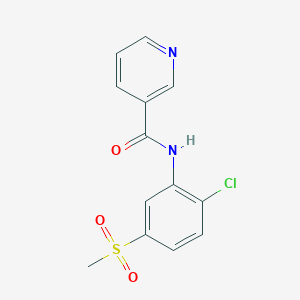

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzamide with potential pharmacological properties. It is structurally related to a series of compounds that have been synthesized and evaluated for their receptor binding profiles and pharmacological activities. The compound features a 1,3,4-oxadiazole ring and a methylsulfonyl group, which are common motifs in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide, a potent and selective 5-HT(1B/1D) antagonist, were synthesized to study structure-activity relationships (SAR) . These analogues, including the 1,3,4-oxadiazole isomer and sulfonamide-linked derivatives, were synthesized to enhance pharmacological properties, such as receptor affinity and functional antagonistic effects .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray analysis . This analysis provides detailed information on the molecular conformation, which is crucial for understanding the interaction of the compound with biological targets. The presence of the 1,3,4-oxadiazole ring and the sulfonamide linker are key structural features that influence the binding affinity and selectivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide core. The presence of a 1,3,4-oxadiazole ring and a methylsulfonyl group can affect the electron distribution and, consequently, the reactivity of the compound. These groups can participate in various chemical reactions, such as sulfonation, amidation, and oxadiazole formation, which are common in the synthesis of benzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties, such as lipophilicity (log P) and distribution coefficient (log D), of these compounds have been calculated to predict their pharmacokinetic behavior . These properties are important for determining the compound's ability to cross biological membranes and reach its target site of action. The calculated log P and log D values can help in the optimization of the compound's pharmacological profile .

Applications De Recherche Scientifique

Pharmacological Evaluation and Antagonistic Properties

Compounds structurally related to the queried chemical, particularly those with 1,3,4-oxadiazole and sulfonamide functionalities, have been synthesized and evaluated for their pharmacological properties. For instance, derivatives of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have been investigated for their potent and selective 5-HT(1B/1D) antagonistic properties. These compounds showed significant effects in functional in vitro testing, including augmenting serotonin (5-HT) release and preventing the decrease in acetylcholine release elicited by administration of selective serotonin reuptake inhibitors (SSRIs) (Y. Liao et al., 2000).

Antibacterial Activities

The antibacterial evaluation of sulfamoyl and piperidine functionalized compounds, including 1,3,4-oxadiazoles, has revealed valuable biological activities. These compounds have been synthesized and screened for their antibacterial efficacy, demonstrating significant results against various bacterial strains (Aziz‐ur‐Rehman et al., 2017).

Antimicrobial and Antitubercular Agents

Novel sulfonyl derivatives have been synthesized and characterized for their antibacterial, antifungal, and antitubercular activities. These studies highlight the potential of sulfonyl derivatives, including those with 1,3,4-oxadiazole moieties, as potent antimicrobial and antitubercular agents (G. V. Suresh Kumar et al., 2013).

Anti-Inflammatory and Anti-Cancer Agents

Compounds with 1,3,4-oxadiazol-2-yl and sulfonamide linkages have been synthesized and evaluated for their anti-inflammatory and anti-cancer properties. These studies contribute to the understanding of how structural variations in such molecules can impact their biological activity and therapeutic potential (Madhavi Gangapuram & K. Redda, 2009).

Propriétés

IUPAC Name |

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O6S2/c1-15-10-12-26(13-11-15)34(30,31)18-8-6-16(7-9-18)20(27)23-22-25-24-21(32-22)17-4-3-5-19(14-17)33(2,28)29/h3-9,14-15H,10-13H2,1-2H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINCMQJSQKQKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2519207.png)

methylene]malononitrile](/img/structure/B2519208.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclohexanecarboxamide](/img/structure/B2519210.png)

![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)

![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)

![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)

![7-(4-fluorophenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2519228.png)